molecular formula C22H18F2N2O3S B2805692 N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 391876-70-3

N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No. B2805692
M. Wt: 428.45
InChI Key: JEHQEFGSSOIUHF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis of Complex Molecular Structures

Research on similar compounds emphasizes the synthesis of complex molecular architectures, such as polymides and isoquinoline alkaloids. For instance, novel polyimides synthesized from diamines and aromatic tetracarboxylic dianhydrides exhibit high thermal stability and solubility in various organic solvents, suggesting applications in materials science (Imai, Maldar, & Kakimoto, 1984). Similarly, the synthesis of the novel enamide isoquinoline alkaloid polycarpine demonstrates the potential for creating bioactive molecules with specific functionalities (Lenz & Woo, 1981).

Development of Novel Pharmaceutical Compounds

Research into isoquinoline derivatives has shown promise for the development of pharmaceutical compounds, particularly as ligands for imaging the sigma2 receptor status of solid tumors with positron emission tomography (Tu et al., 2007). This highlights the potential for designing targeted diagnostic and therapeutic agents.

Materials Science and Chemical Synthesis Techniques

Studies on the thiocyanation of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines and the synthesis of N-formylenamides of isoquinoline showcase advanced chemical synthesis techniques that could be applied to the development of new materials and chemical intermediates (Konovalova et al., 2014), (Ivanov et al., 2006).

Safety And Hazards

This involves studying the potential risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This would involve a discussion on the potential future applications or studies involving the compound based on its known properties and activities.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed scientific literature or trusted databases for information on specific compounds.


properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-18-7-10-21(20(24)13-18)25-22(27)16-5-8-19(9-6-16)30(28,29)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHQEFGSSOIUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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